molecular formula C6H19NOSi2 B1329617 N,O-Bis(trimethylsilyl)hydroxylamine CAS No. 22737-37-7

N,O-Bis(trimethylsilyl)hydroxylamine

Cat. No. B1329617
CAS RN: 22737-37-7
M. Wt: 177.39 g/mol
InChI Key: ZAEUMMRLGAMWKE-UHFFFAOYSA-N
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Description

N,O-Bis(trimethylsilyl)hydroxylamine is a protected, lipophilic form of hydroxylamine . It reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .


Synthesis Analysis

N,O-Bis(trimethylsilyl)hydroxylamine can be prepared in 69% yield by treating dry hydroxylamine with equiv chlorotrimethylsilane and equiv triethylamine . A safer preparation, which avoids the use of the explosive solid, hydroxylamine, uses the reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane (71–75% yield) .


Molecular Structure Analysis

The molecular structure of N,O-Bis(trimethylsilyl)hydroxylamine can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)hydroxylamine reacts with 9-chloro-9-borafluorene to yield 10-trimethylsilyloxy-9-aza-10-boraphenanthrene . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .


Physical And Chemical Properties Analysis

N,O-Bis(trimethylsilyl)hydroxylamine has a refractive index of 1.411 (lit.), a boiling point of 78-80 °C/100 mmHg (lit.), and a density of 0.83 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of N-(dialkyl phosphinoyl)hydroxylamines

N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines . This is a significant application as these compounds are important intermediates in organic synthesis.

Migration of Alkyl Groups

This compound has also been used in the migration of simple alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates . This reaction is useful in the synthesis of various organic compounds.

Safety And Hazards

N,O-Bis(trimethylsilyl)hydroxylamine is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Future Directions

N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates . This suggests potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

[dimethyl-(trimethylsilyloxyamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUMMRLGAMWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177276
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Molecular Weight

177.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Bis(trimethylsilyl)hydroxylamine

CAS RN

22737-37-7
Record name N,O-Bis(trimethylsilyl)hydroxylamine
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Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Record name 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N,O-Bis(trimethylsilyl)hydroxylamine?

A1: N,O-Bis(trimethylsilyl)hydroxylamine has the molecular formula C6H19NOSi2 and a molecular weight of 177.39 g/mol. Key spectroscopic data from 1H NMR (benzene-d6) includes: δ 0.16 (s, 9H, NSiMe3), 0.25 (s, 9H, OSiMe3), 4.6 (br s, 1H, NH). []

Q2: How does N,O-Bis(trimethylsilyl)hydroxylamine react as a nucleophile?

A2: N,O-Bis(trimethylsilyl)hydroxylamine can act as a nucleophile through its nitrogen atom. For example, it reacts with dihalogenboranes to form B-halogeno-borylhydroxylamines. [] It can also undergo 1,4-addition to alkylidene acetoacetates, leading to the formation of substituted isoxazolidines. []

Q3: What is interesting about the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride?

A3: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride results in an unusual N-O bond cleavage. This is followed by a 1,2-silyl shift, leading to the formation of a complex potassium silanolate aggregate characterized by X-ray diffraction. []

Q4: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize oxime derivatives?

A4: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with carbonyl compounds to form oxime derivatives. This reaction proceeds through an intermediate and has been explored as a synthetic route to oximes. [, ]

Q5: How does N,O-Bis(trimethylsilyl)hydroxylamine behave in reactions with higher order cyanocuprates?

A5: N,O-Bis(trimethylsilyl)hydroxylamine participates in an "electrophilic amination" process with higher order cyanocuprates. This reaction delivers the NHSiMe3 moiety to anionic ligands within the cuprate complex, even without external bases. The mechanism likely involves a mixed bis-metal cluster intermediate, followed by intramolecular C-N coupling. [, ] This method enables the synthesis of various 2-amino-substituted heterocycles. []

Q6: What happens when N,O-Bis(trimethylsilyl)hydroxylamine reacts with diketene?

A6: Contrary to previous assumptions, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with diketene generates a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)acetoacetohydroximic acid. This finding, supported by 29Si and 15N NMR spectroscopy, corrects earlier beliefs that the product was N,O-bis(trimethylsilyl)acetoacetohydroxamic acid. []

Q7: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize N-methyl nitrones?

A7: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with aldehydes or ketones to yield N-methyl nitrones. The reaction proceeds via a hemiaminal intermediate, which then decomposes to the nitrone product through a bimolecular push-pull mechanism. []

Q8: Are there any computational studies on N,O-Bis(trimethylsilyl)hydroxylamine derivatives?

A8: Yes, computational studies using ab initio and density functional theory calculations have investigated the irreversible rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to their N-silylated isomers. The calculations support a dyotropic rearrangement mechanism and highlight the role of anomeric stabilization in the product's stability. []

Q9: Has N,O-Bis(trimethylsilyl)hydroxylamine been used in the synthesis of unusual heterocycles?

A9: Indeed, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with 9-chloro-9-borafluorene yields an interesting result. The initially formed antiaromatic 9-(trimethylsilyloxyamino)-9-borafluorene undergoes a rearrangement to the formally aromatic 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating the compound's utility in constructing novel heterocyclic systems. []

Q10: How does N,O-Bis(trimethylsilyl)hydroxylamine react with tris[(triphenylphosphine)gold]oxonium salts?

A10: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with tris[(triphenylphosphine)gold]oxonium salts leads to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts. The crystal structure of the triflate salt reveals a unique cation with a distorted ONAu3 tetrahedron, indicating significant gold clustering around the nitrogen atom. []

Q11: What are some applications of N,O-Bis(trimethylsilyl)hydroxylamine in the synthesis of organophosphorus compounds?

A11: N,O-Bis(trimethylsilyl)hydroxylamine is a valuable reagent for preparing N-(dialkylphosphinoyl)hydroxylamines. These compounds exhibit interesting rearrangement reactions, including alkyl group migrations in their O-p-nitrobenzenesulfonates. [, ]

Q12: How does the presence of a copper catalyst impact reactions involving N,O-Bis(trimethylsilyl)hydroxylamine?

A12: The introduction of a Cu(I) catalyst in reactions between phenylmagnesium bromide and N,O-Bis(trimethylsilyl)hydroxylamine in THF with an N-donor solvent can influence the chemoselectivity of the reaction, offering control over C–N and C–O bond formation. []

Q13: What are the safety considerations when handling N,O-Bis(trimethylsilyl)hydroxylamine?

A13: N,O-Bis(trimethylsilyl)hydroxylamine is a flammable and corrosive liquid. It is susceptible to hydrolysis by moisture in the air. Proper precautions include handling it under an inert atmosphere (like argon), storing it at low temperatures (0–4 °C), and using appropriate personal protective equipment to minimize inhalation and skin contact. []

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